3-Allyl-5-methoxy-4-propoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-methoxy-4-propoxy-benzaldehyde is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is 1S/C14H18O3/c1-4-6-12-8-11 (10-15)9-13 (16-3)14 (12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
3-Allyl-5-methoxy-4-propoxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 234.3 .Scientific Research Applications
- Application: Synthesis and biological evaluation of 2-allyl-5-hydroxy-4-methoxy benzaldehyde derivatives for anti-hyperlipidemic activity .
- Method: Eugenol was the starting material for the synthesis of Eugenol-5-aldehyde and different derivatives were prepared by coupling Eugenol 5-aldehyde with aniline, 5-amino salicylic acid, 2-aminopyridine, 4-aminophenol, 4-nitroaniline, nicotinamide .
- Results: The 4-aminophenol and nicotinamide derivatives showed good hyperlipidemic activity when compared to the standard Simvastatin .
- Application: Synthesis and applications of m-Aryloxy Phenols .
- Method: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Pharmaceutical Sciences
Chemical Technology
Safety And Hazards
properties
IUPAC Name |
3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBZSICHGJRTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390012 |
Source
|
Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
CAS RN |
876709-19-2 |
Source
|
Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.